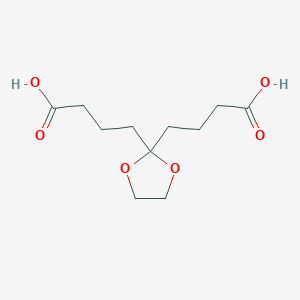![molecular formula C23H33NO3 B14002495 3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione CAS No. 74227-89-7](/img/structure/B14002495.png)
3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione is a chemical compound with the molecular formula C23H33NO3 and a molecular weight of 371.5139 daltons . This compound is known for its unique structure, which includes a naphthalene core substituted with a dodecylamino group and a hydroxyl group. It has various applications in scientific research and industry due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione involves several steps. One common method includes the reaction of naphthalene-1,2-dione with dodecylamine in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent, such as ethanol or methanol, for several hours. The product is then purified using techniques like recrystallization or column chromatography .
Analyse Des Réactions Chimiques
3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the naphthalene core to dihydronaphthalene derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like acyl chlorides or alkyl halides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like acyl chlorides . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: This compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione involves its interaction with specific molecular targets. For instance, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione can be compared with other similar compounds, such as:
3-[(Dodecylamino)methyl]-4-hydroxybenzene-1,2-dione: This compound has a similar structure but with a benzene core instead of a naphthalene core.
3-[(Dodecylamino)methyl]-4-hydroxyanthracene-1,2-dione: This compound has an anthracene core, making it larger and potentially more reactive.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a dodecylamino group and a hydroxyl group on the naphthalene core, which confer distinct chemical and physical properties .
Propriétés
Numéro CAS |
74227-89-7 |
|---|---|
Formule moléculaire |
C23H33NO3 |
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
3-[(dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C23H33NO3/c1-2-3-4-5-6-7-8-9-10-13-16-24-17-20-21(25)18-14-11-12-15-19(18)22(26)23(20)27/h11-12,14-15,24-25H,2-10,13,16-17H2,1H3 |
Clé InChI |
VPLQNJKGRFBIDJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNCC1=C(C2=CC=CC=C2C(=O)C1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-N-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]acetamide](/img/structure/B14002413.png)
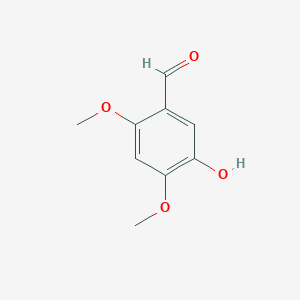
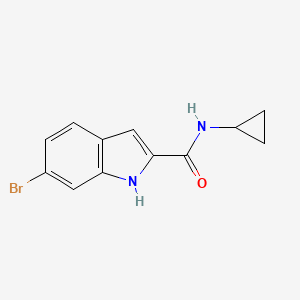
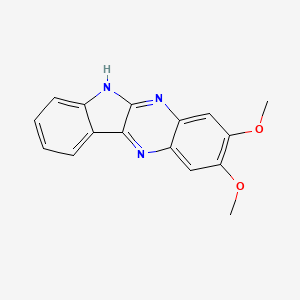
![N-(Diphenylphosphino)-N-[1-(1-methylcyclopropyl)ethyl]-P,P-diphenylphosphinous amide](/img/structure/B14002437.png)
![4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B14002440.png)
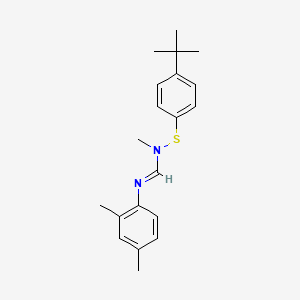
![Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, ethyl ester, 1-oxide](/img/structure/B14002452.png)
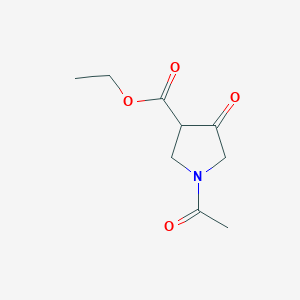
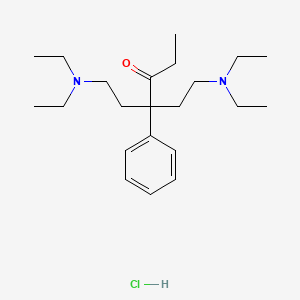

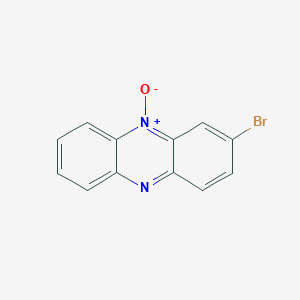
![1-[5-Fluoro-2,3-dihydro-2-(iodomethyl)-2-methyl-7-benzofuranyl]ethanone](/img/structure/B14002486.png)
